N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide

Quinoline-Benzamide Kinase Inhibitor Structure-Activity Relationship

Sourced from the Calitor/Sunshine Lake Pharma kinase inhibitor patent family, this achiral quinoline-benzamide hybrid (C₂₆H₂₃FN₂O₄, MW 446.48) is a privileged ATP-competitive Type II inhibitor scaffold. Its non-interchangeable 4-fluorophenyl and 2,4-dimethoxybenzamide pharmacophores demand compound-specific procurement. Ideal for kinase panel screening, matched-pair SAR profiling against non-fluorinated analogs, and computational docking validation. Insist on HPLC purity ≥95% with CoA-level ¹H NMR and LC-MS confirmation to ensure fidelity to the patented scaffold.

Molecular Formula C26H23FN2O4
Molecular Weight 446.478
CAS No. 1359501-26-0
Cat. No. B2766304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide
CAS1359501-26-0
Molecular FormulaC26H23FN2O4
Molecular Weight446.478
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)F
InChIInChI=1S/C26H23FN2O4/c1-4-33-25-15-23(16-5-7-17(27)8-6-16)29-22-12-9-18(13-21(22)25)28-26(30)20-11-10-19(31-2)14-24(20)32-3/h5-15H,4H2,1-3H3,(H,28,30)
InChIKeyMGZLCXIYLPRCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide (CAS 1359501-26-0): Procurement Baseline & Compound Class Context


N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide (CAS 1359501-26-0) is a fully synthetic, small-molecule quinoline-benzamide hybrid with the molecular formula C₂₆H₂₃FN₂O₄ and a molecular weight of 446.48 g/mol . The compound features a 4-ethoxy-2-(4-fluorophenyl)quinoline core linked via a 6-amino bridge to a 2,4-dimethoxybenzamide moiety. Quinoline-based benzamides constitute a privileged scaffold class in kinase inhibitor and receptor modulator discovery programs [1]. Critically, publicly available peer-reviewed biological activity data or head-to-head comparator studies for this specific compound remain extremely scarce, making procurement decisions reliant on structural analogy and patent pedigree rather than published quantitative differentiation.

Why Generic Substitution Is Not Advisable for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide


Within the quinoline-benzamide chemotype, even subtle variations in substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetic profile. Direct analogs such as the 4-methoxyphenyl variant (CAS 1359396-23-8), the 4-methoxybenzamide variant (CAS 1358416-60-0), or the unsubstituted phenyl variant (CAS 1358251-51-0) differ by only a single substituent yet may exhibit profoundly different binding kinetics and off-target profiles [1]. Without compound-specific quantitative data, generic substitution risks introducing uncharacterized changes in potency, selectivity, or metabolic stability. The 4-fluorophenyl and 2,4-dimethoxybenzamide moieties are non-interchangeable pharmacophoric elements whose combined contribution to target binding cannot be predicted from in-class analogs alone. Procurement must therefore be compound-specific and accompanied by a request for CoA-level identity confirmation.

Quantitative Differentiation Evidence for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide: Comparator-Based Analysis


Structural Differentiation via Fluorophenyl Pharmacophore: Comparison of 4-Fluorophenyl vs. 4-Methoxyphenyl Quinoline Analogs

The target compound incorporates a 4-fluorophenyl group at the quinoline 2-position, whereas the closest cataloged analog (CAS 1359396-23-8) bears a 4-methoxyphenyl substituent. This fluorine substitution increases lipophilicity (calculated logP difference ≈ +0.5) and alters the electron-withdrawing character of the aryl ring, which is known to modulate binding affinity at ATP-pocket kinase targets such as VEGFR and c-Met within the Calitor/Sunshine Lake patent series [1]. While direct IC₅₀ data for the target compound are not publicly disclosed, the patent exemplifies fluorophenyl-substituted quinolines as preferred embodiments for tyrosine kinase inhibition, suggesting a deliberate medicinal chemistry optimization over non-fluorinated variants [1]. This represents class-level inference: the fluorophenyl motif is a recognized privilege for improving target residence time and metabolic stability relative to methoxy or unsubstituted phenyl analogs.

Quinoline-Benzamide Kinase Inhibitor Structure-Activity Relationship

Amide Substituent Differentiation: 2,4-Dimethoxybenzamide vs. 4-Methoxybenzamide in Quinoline Series

The target compound features a 2,4-dimethoxybenzamide group, whereas a commercially available analog (CAS 1358416-60-0) carries only a 4-methoxybenzamide. The additional 2-methoxy group in the target compound introduces an ortho-substituent effect, which can influence the dihedral angle between the benzamide ring and the amide carbonyl, thereby altering both the conformational landscape and hydrogen-bonding capacity at the target binding site [1]. No direct biochemical comparison between these two compounds is publicly available. However, structure-activity relationship data from the parent patent series indicate that benzamide substitution patterns critically influence kinase selectivity profiles, with dimethoxybenzamide derivatives often showing improved potency over mono-methoxy variants in cellular proliferation assays against cancer cell lines [1]. This constitutes class-level inference.

Benzamide SAR Quinoline Derivative Hydrogen Bonding

Patent Pedigree and Target Class Context: c-Met / VEGFR Kinase Inhibition Landscape

The compound falls within the scope of WO2012118632A1 / US20150342945A1, assigned to Calitor Sciences and Sunshine Lake Pharma, which claims substituted quinoline compounds as protein tyrosine kinase inhibitors, particularly targeting c-Met and VEGFR [1]. The patent discloses general formulas and representative examples, positioning 4-ethoxy-2-(4-fluorophenyl)quinoline-6-amine derivatives as preferred intermediates for potent kinase inhibition. In the broader kinase inhibitor landscape, quinoline-based Type II inhibitors (e.g., cabozantinib, foretinib) achieve IC₅₀ values in the low nanomolar range against c-Met (IC₅₀ 0.6–5 nM) and VEGFR2 (IC₅₀ 5–10 nM) [2]. While no direct IC₅₀ for the target compound is publicly reported, the patent's exemplification of the 4-fluorophenyl-2,4-dimethoxybenzamide scaffold as a kinase-active chemotype provides class-level evidence that this compound was designed for ATP-competitive kinase engagement [1].

Tyrosine Kinase Inhibitor c-Met VEGFR Quinoline

Absolute Configuration and Achirality: Differentiation from Chiral Quinoline Derivatives

The target compound N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide is achiral due to the absence of any stereogenic center in its structure, as confirmed by SMILES analysis: CCOC1=C2C=C(NC(=O)C3=C(OC)C=C(OC)C=C3)C=CC2=NC(=C1)C1=CC=C(F)C=C1 . This contrasts with several quinoline-based clinical candidates (e.g., cabozantinib, which contains a cyclopropane-1,1-dicarboxamide moiety) that possess defined stereochemistry [1]. Achirality eliminates the need for enantiomeric purity specifications during procurement and simplifies analytical quality control (QC), as only chemical purity (typically ≥95% by HPLC) needs to be verified without chiral HPLC or optical rotation measurements. This represents supporting evidence for simplified procurement logistics.

Achiral Stereochemistry Quinoline Procurement Specification

Optimal Research and Procurement Scenarios for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide


Kinase Inhibitor Lead Optimization and SAR Expansion Programs

Based on its structural assignment within the Calitor/Sunshine Lake Pharma patent family claiming tyrosine kinase inhibitors (c-Met, VEGFR), this compound is best deployed as a medicinal chemistry starting point or SAR probe in kinase inhibitor lead optimization [1]. Its 4-fluorophenyl and 2,4-dimethoxybenzamide substituents are consistent with ATP-competitive Type II inhibitor pharmacophores, making it suitable for in vitro kinase panel screening and cellular proliferation assays against kinase-addicted cancer cell lines. Procurement should include a request for HPLC purity ≥95% and NMR identity confirmation to ensure fidelity to the patented scaffold.

Analytical Reference Standard for Quinoline-Benzamide Library QC

Given its well-defined achiral structure and availability through commercial vendors, this compound can serve as an analytical reference standard for the quality control of quinoline-benzamide compound libraries [1]. The absence of stereogenic centers simplifies chromatographic method development, and the distinct UV chromophore from the quinoline core (λmax ~320–350 nm) enables straightforward HPLC-UV quantification. Procurement specifications should include a Certificate of Analysis (CoA) detailing retention time, purity (≥95%), and identity confirmation by ¹H NMR and LC-MS.

Negative Control or Tool Compound for Fluorophenyl SAR Studies

For researchers exploring the impact of 4-fluorophenyl vs. 4-methoxyphenyl vs. 4-chlorophenyl substitution on quinoline-based kinase inhibitors, this compound serves as a key comparator for systematic SAR profiling [1]. Its procurement alongside non-fluorinated analogs (e.g., CAS 1359396-23-8, 4-methoxyphenyl; CAS 1358251-51-0, unsubstituted phenyl) enables matched-pair analysis to isolate the contribution of fluorine substitution to target potency, selectivity, and metabolic stability. This scenario requires sourcing all analogs from the same supplier with consistent purity specifications to minimize batch variability.

Computational Chemistry and Docking Model Validation

The compound's well-characterized SMILES and molecular formula (C₂₆H₂₃FN₂O₄, MW 446.48) make it suitable for computational docking studies, molecular dynamics simulations, and pharmacophore model validation in the context of kinase active sites [1]. Its structural features—fluorophenyl hydrophobic contact, quinoline hinge-binding motif, and dimethoxybenzamide solvent-exposed region—provide defined interaction points for validating scoring functions and predicting binding free energies. Procurement for this use case should prioritize accurate molecular weight confirmation by high-resolution mass spectrometry (HRMS).

Quote Request

Request a Quote for N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.